molecular formula C8H11NO2 B13199883 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one

Cat. No.: B13199883
M. Wt: 153.18 g/mol
InChI Key: NNKGLVCADSLJLO-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is a ketone derivative featuring a furan-3-yl substituent, a methyl group at the second carbon of the propane backbone, and an amino group at the third carbon. The furan ring contributes electron-rich aromaticity, which may influence reactivity and binding interactions in biological systems .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C8H11NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3

InChI Key

NNKGLVCADSLJLO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one typically involves the reaction of furan derivatives with appropriate amines and ketones under controlled conditions. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including amination and ketone formation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-yl ketones, while reduction can produce furan-3-yl alcohols .

Scientific Research Applications

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Physicochemical Properties

The table below compares 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one with structurally related compounds:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties Applications/Activity References
This compound Furan-3-yl, ketone, methyl group 155.19 (inferred)* Likely moderate polarity due to ketone Unknown; potential intermediate
3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol Hydroxyl group replaces ketone 155.19 (exact) Higher polarity, increased hydrogen bonding Lab use (discontinued product)
Compound 29 (imidazo[1,2-a]pyrazine derivative) Imidazo[1,2-a]pyrazine core, fluorophenyl ~400–450 (estimated) Enhanced aromaticity, lipophilicity Antimalarial activity
3-Amino-1-(1H-benzimidazol-1-yl)-propan-1-one Benzimidazole replaces furan ~215 (estimated) Rigid aromatic system Antitubercular (Mannich base)
2-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one Pyrrolidine with CF₃ and methoxymethyl 268.25 (exact) High lipophilicity (CF₃ group) Undisclosed
Key Observations:
  • Furan vs.
  • Ketone vs.
  • Substituent Effects : Trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability, a feature absent in the target compound.

Critical Analysis of Data Gaps and Limitations

  • Limited Direct Data: The evidence lacks explicit information on the target compound’s synthesis, crystallographic data, or biological activity. Comparisons rely on structural analogs.
  • Contradictions : While furan rings are associated with stability in , the hydroxyl analog’s discontinued status () may suggest challenges in synthesis or scalability.

Biological Activity

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, an amino group, and a ketone functional group. This unique combination contributes to its reactivity and biological activity. The molecular formula is C8H11NO2C_8H_{11}NO_2, with a molecular weight of approximately 155.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways. This interaction can modulate cellular responses related to inflammation and neuroprotection.
  • Antimicrobial Activity : Research indicates that derivatives containing furan rings often exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Studies : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as HL-60. The mechanism involves DNA fragmentation and activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

The compound's ability to inhibit MAO suggests it may offer neuroprotective benefits:

  • Cognitive Enhancement : Animal studies have indicated that lower doses of the compound can enhance cognitive function and provide neuroprotection against neurodegenerative diseases .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Effects in Animal Models

In a controlled animal study, administration of this compound was associated with reduced neuroinflammation and improved cognitive performance in models of Alzheimer's disease. The compound appeared to modulate inflammatory cytokines and oxidative stress markers, contributing to its protective effects on neuronal health .

Data Summary

Biological Activity Effect Mechanism
AnticancerInduces apoptosis in cancer cellsDNA fragmentation, caspase activation
NeuroprotectiveEnhances cognitive functionMAO inhibition
AntimicrobialInhibits growth of bacteriaDisruption of bacterial metabolism

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